

Phosphonoacetic acid discovery and early research

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Compound Focus: Phosphonoacetic Acid

CAS No.: 4408-78-0

Cat. No.: S559735

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Quantitative Data on Phosphonoacetic Acid

Aspect	Detail	Source / Context
CAS Registry Number	4408-78-0	Market research data [1]
Initial Discovery	1973, via random screening	Scientific review [2]
Early Antiviral Activity (IC ₅₀)	Similar to Foscarnet; active against HSV-1, HSV-2, HCMV, EBV	Comparison with Foscarnet [3]
Key Molecular Target	Virus-specific DNA polymerase	Herpesvirus research [2] [3]
Mechanism of Inhibition	Blocks pyrophosphate binding site	Polymerase kinetics studies [3]

Discovery and Early Antiviral Research

Phosphonoacetic Acid (PAA) was discovered in 1973 not through targeted design, but via random screening of compounds for activity against herpesviruses in tissue culture [2]. Its simple chemical structure initially

caused skepticism about its therapeutic potential [2].

- **Mechanism of Action:** Research revealed that PAA is a **highly selective inhibitor of viral DNA polymerases** [2] [3]. It mimics the structure of inorganic pyrophosphate and competitively blocks its binding site on the viral polymerase. This action prevents the cleavage of pyrophosphate from newly incorporated nucleotides, halting DNA chain elongation [3].
- **Significance of Selectivity:** This selectivity arises because many viruses, including herpesviruses, induce their own DNA polymerase in infected cells. PAA's ability to distinguish between this viral enzyme and host cell DNA polymerases made it a promising antiviral agent [2].

Experimental Protocols in Early Research

Early experiments establishing PAA's activity and mechanism relied on foundational virology and biochemistry techniques.

- **In Vitro Antiviral Assay:** Initial discovery involved screening PAA against herpesvirus-infected WI-38 human diploid fibroblast cells in culture [2]. Activity was confirmed through plaque reduction assays or measurement of viral yield.
- **DNA Polymerase Activity Assays:** The mechanism was elucidated using **cell-free systems**. Purified viral DNA polymerases were incubated with a DNA template, nucleotide substrates (dNTPs), and PAA. The reaction's output was measured by incorporating radiolabeled nucleotides into the newly synthesized DNA strand. A significant reduction in incorporation in the presence of PAA confirmed its inhibitory effect [2] [3].

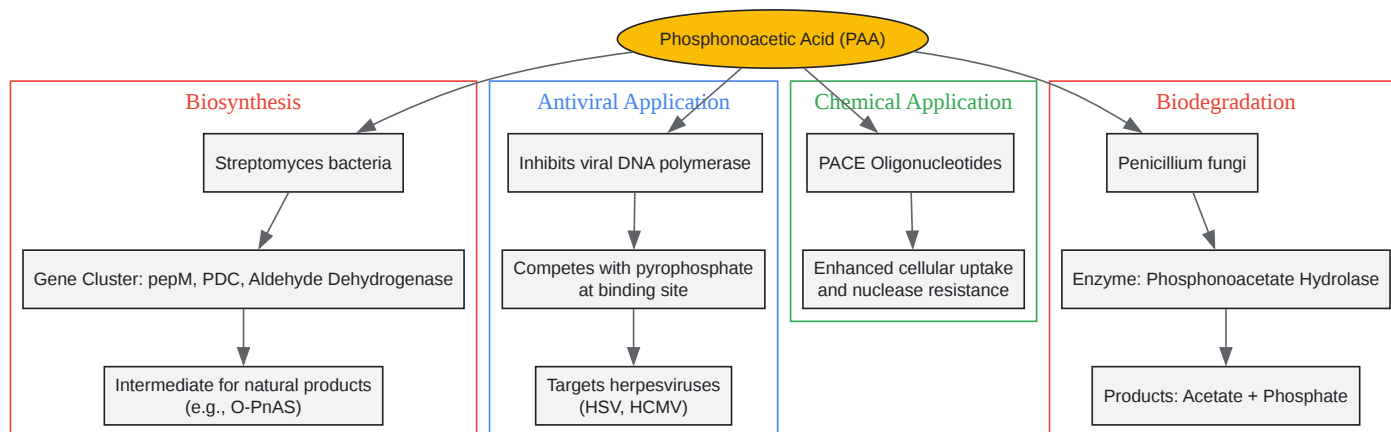
Modern Research and Other Applications

Subsequent research has expanded our understanding of PAA beyond a synthetic antiviral compound.

- **Natural Product Biosynthesis:** PAA is now known to be a naturally occurring molecule and a biosynthetic intermediate. A gene cluster in *Streptomyces* sp. NRRL F-525 produces PAA through a pathway involving a phosphoenolpyruvate mutase (PepM) and a specific aldehyde dehydrogenase [4] [5]. PAA can be incorporated into more complex natural products like **O-phosphonoacetic acid serine (O-PnAS)** [4].
- **Biodegradation:** Recent (2025) metabolomic studies show that fungi in the *Penicillium* genus (e.g., *P. commune*) can use PAA as a sole phosphorus source. They degrade it via the enzyme **phosphonoacetate hydrolase**, which cleaves PAA into acetate and inorganic phosphate [6].
- **Oligonucleotide Modification:** Chemically, PAA is the basis for **PhosphonoAcetate (PACE)** oligonucleotides. Replacing a standard phosphodiester linkage with a PACE group enhances cellular

uptake and nuclease resistance, showing promise for siRNA therapeutics and research [7].

The following diagram illustrates the multiple contexts in which **Phosphonoacetic Acid** is studied, from its natural production to its applications and breakdown.



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Relationship map: **Phosphonoacetic acid** in biosynthesis, antiviral, chemical, and biodegradation contexts

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